6-Ethoxynaphthalen-2-amine, also known as 2-Amino-6-ethoxynaphthalene, is a chemical compound with the molecular formula and a molecular weight of 187.24 g/mol. This compound is classified as an amine and is recognized for its potential applications in various fields, including pharmaceuticals, materials science, and environmental analysis. The compound is identified by the CAS number 293733-21-8 and is available from various chemical suppliers such as Sigma-Aldrich and BenchChem .
The synthesis of 6-Ethoxynaphthalen-2-amine can be achieved through several methods:
These methods allow for the efficient production of 6-Ethoxynaphthalen-2-amine, enabling its use in various chemical applications.
The molecular structure of 6-Ethoxynaphthalen-2-amine consists of:
The structural representation indicates that it contains an ethoxy group attached to a naphthalene ring system, specifically at the second position relative to the amino group. The InChI (International Chemical Identifier) for this compound is InChI=1S/C12H13NO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2,13H2,1H3
, and its InChI Key is QZQNQRWVSFPEGY-UHFFFAOYSA-N
.
As an amine, 6-Ethoxynaphthalen-2-amine exhibits nucleophilic properties, allowing it to participate in various chemical reactions:
These reactions are significant in organic synthesis, particularly in the development of pharmaceuticals and other chemical products.
The mechanism of action for 6-Ethoxynaphthalen-2-amine may involve its potential to form methaemoglobin, which can impact oxygen transport in biological systems. This formation suggests that the compound could interfere with normal biochemical pathways related to oxygen utilization. Animal studies indicate that it may have carcinogenic properties, necessitating caution in its handling and application .
6-Ethoxynaphthalen-2-amine has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0